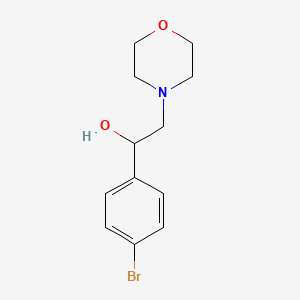

1-(4-Bromophenyl)-2-morpholinoethanol

Übersicht

Beschreibung

Synthesis Analysis

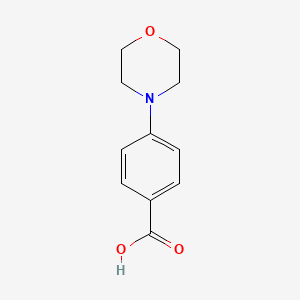

The synthesis of compounds structurally similar to 1-(4-Bromophenyl)-2-morpholinoethanol often involves complex reactions. For example, the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride involved reactions under N2 atmosphere, highlighting the intricate procedures for synthesizing morpholine derivatives (Singh et al., 2000). Another example is the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, demonstrating the versatility of methods in obtaining bromophenyl morpholine derivatives (Zhao, 2012).

Molecular Structure Analysis

The molecular structure of bromophenyl morpholine derivatives reveals interesting configurations. The morpholine ring typically adopts a chair conformation, contributing to the molecule's stability and reactivity. For instance, in the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, the bromophenyl ring is approximately perpendicular to the naphthalene system, indicating distinct spatial arrangements which could influence its chemical properties (Zhao, 2012).

Chemical Reactions and Properties

Chemical reactions involving bromophenyl morpholine derivatives can be complex and varied. For example, the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) demonstrate the compound's ability to form stable complexes with metals, which could be relevant in catalysis or material science applications (Singh et al., 2000).

Physical Properties Analysis

The physical properties of bromophenyl morpholine derivatives, such as solubility, melting point, and crystal structure, play a critical role in their application and functionality. The crystal structure of these compounds, as analyzed through X-ray diffraction, often reveals intricate molecular arrangements that could affect their reactivity and physical behavior (Zhao, 2012).

Chemical Properties Analysis

The chemical properties of 1-(4-Bromophenyl)-2-morpholinoethanol and similar compounds, such as reactivity with various chemical agents, stability under different conditions, and potential for chemical modifications, are essential for their application in synthesis and industry. The ability to form complexes with metals, as seen with tellurium-containing morpholine derivatives, indicates a broad range of chemical behaviors that could be exploited in chemical synthesis and material science (Singh et al., 2000).

Wissenschaftliche Forschungsanwendungen

Application 1: Antimicrobial and Antiproliferative Agents

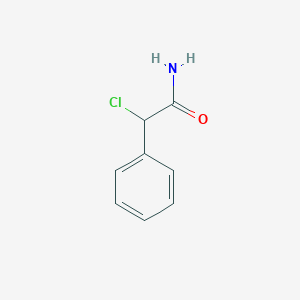

- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure with “1-(4-Bromophenyl)-2-morpholinoethanol”, has been studied for its potential antimicrobial and anticancer activities .

- Methods of Application : The compound was synthesized and its molecular structure was confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were found to be the most active ones against the breast cancer cell line .

Application 2: Antibacterial Activity

- Summary of the Application : A compound with a similar structure, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized and studied for its potential antibacterial activity .

- Methods of Application : The compound was obtained via a three-step protocol and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .

- Results or Outcomes : The study reported the synthesis and characterization of this novel Mannich derivative with promising antibacterial activity .

Application 3: Antimicrobial and Anticancer Agents

- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure with “1-(4-Bromophenyl)-2-morpholinoethanol”, has been studied for its potential antimicrobial and anticancer activities .

- Methods of Application : The compound was synthesized and its molecular structure was confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were found to be the most active ones against the breast cancer cell line .

Application 4: Synthesis of New Pyridine-Containing Dibromo Compound

- Summary of the Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .

- Methods of Application : The compound was obtained via a three-step protocol and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .

- Results or Outcomes : The study reported the synthesis and characterization of this novel Mannich derivative .

Application 5: Antimicrobial and Anticancer Agents

- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure with “1-(4-Bromophenyl)-2-morpholinoethanol”, has been studied for its potential antimicrobial and anticancer activities .

- Methods of Application : The compound was synthesized and its molecular structure was confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results or Outcomes : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Application 6: Synthesis of New Pyridine-Containing Dibromo Compound

- Summary of the Application : A new copolymer was synthesized via reaction of new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl) pyridine, with thiophene-based diboronic ester via Suzuki cross-coupling reactions .

- Methods of Application : The compound was obtained via a three-step protocol and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments .

- Results or Outcomes : The study reported the synthesis and characterization of this novel Mannich derivative .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-morpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUPAQJKAROMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283595 | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-morpholinoethanol | |

CAS RN |

7155-26-2 | |

| Record name | 7155-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)